Depulfavirine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

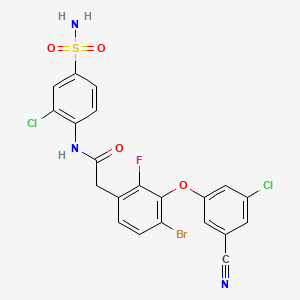

2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrCl2FN3O4S/c22-16-3-1-12(20(25)21(16)32-14-6-11(10-26)5-13(23)8-14)7-19(29)28-18-4-2-15(9-17(18)24)33(27,30)31/h1-6,8-9H,7H2,(H,28,29)(H2,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUUICLVCQQMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrCl2FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867365-76-2 | |

| Record name | VM-1500A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867365762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depulfavirine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP6H7RDZ5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Depulfavirine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depulfavirine is an investigational long-acting injectable antiretroviral agent for the treatment of HIV-1 infection. It represents a significant advancement in antiretroviral therapy, offering the potential for less frequent dosing and improved patient adherence. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its active metabolite VM-1500A, and its oral prodrug Elsulfavirine. It includes a detailed examination of its molecular target, inhibitory activity, resistance profile, and relevant experimental methodologies.

Introduction

This compound is a long-acting injectable (LAI) formulation of the non-nucleoside reverse transcriptase inhibitor (NNRTI) VM-1500A.[1] VM-1500A is the active metabolite of the oral prodrug Elsulfavirine (trade name Elpida®).[2][3] Elsulfavirine is approved for the treatment of HIV-1 infection in Russia and is under development by Viriom.[2][3] The development of a long-acting injectable formulation aims to address the challenges of daily oral therapy, potentially improving adherence and long-term virological suppression.

Core Mechanism of Action: Non-Nucleoside Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of action of this compound's active metabolite, VM-1500A, is the non-competitive inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2]

Signaling Pathway of this compound's Action

Caption: this compound's active form, VM-1500A, allosterically inhibits HIV-1 reverse transcriptase.

VM-1500A binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the enzyme's active site.[2] This allosteric binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its DNA polymerase activity.[2] This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[2]

Quantitative Analysis of Inhibitory Activity

The antiviral potency of this compound's parent compound, Elsulfavirine, has been evaluated in cell-based assays.

| Compound | Assay Type | Cell Line | Virus Strain | EC50 (nM) | Reference |

| Elsulfavirine | Antiviral Activity | - | Wild-Type HIV-1 | 1.2 | [4] |

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in cell culture.

Resistance Profile

A key feature of Elsulfavirine and its active metabolite VM-1500A is a high genetic barrier to the development of resistance.[4] Studies in treatment-naïve patients in Russia have shown a low prevalence of mutations associated with decreased susceptibility to Elsulfavirine.[5] It has been observed that single resistance mutations may not be sufficient to cause clinical drug resistance.[5]

Secondary Mechanism of Action: Carbonic Anhydrase Inhibition

In addition to its primary target, VM-1500A has been shown to be a potent and selective inhibitor of human carbonic anhydrase (CA) isoform VII (hCA VII).[6]

| Compound | Target | Ki (nM) | Reference |

| VM-1500A | hCA VII | 9.6 | [6] |

Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.

The clinical significance of this secondary mechanism is under investigation, but it is hypothesized that the inhibition of hCA VII, a target for neuropathic pain, may offer a therapeutic benefit for HIV-infected individuals who often experience this comorbidity.[6]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

This protocol outlines a typical method for determining the 50% inhibitory concentration (IC50) of a compound against purified HIV-1 RT.

Experimental Workflow for RT Inhibition Assay

Caption: Workflow for determining the IC50 of a compound against HIV-1 reverse transcriptase.

Materials:

-

Purified recombinant HIV-1 reverse transcriptase

-

Test compound (VM-1500A)

-

Reaction buffer (e.g., Tris-HCl, KCl, MgCl2)

-

Template/primer (e.g., poly(rA)/oligo(dT))

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

-

Microplates

-

Scintillation counter or other appropriate detection instrument

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a microplate, combine the reaction buffer, template/primer, and dNTPs.

-

Add the test compound dilutions to the appropriate wells.

-

Initiate the reaction by adding the purified HIV-1 RT enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated dNTPs.

-

Quantify the amount of incorporated labeled dNTP using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a no-drug control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV Activity Assay (General Protocol)

This protocol describes a common method for determining the EC50 of a compound in a cell-based assay using a susceptible T-cell line.

Experimental Workflow for Cell-Based Antiviral Assay

Caption: Workflow for determining the EC50 of a compound in a cell-based anti-HIV assay.

Materials:

-

Complete cell culture medium

-

Test compound (Elsulfavirine)

-

HIV-1 laboratory strain

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the compound dilutions to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[4]

-

Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.

-

Determine the EC50 value by plotting the percentage of cell protection against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound, through its active metabolite VM-1500A, is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its long-acting formulation, high genetic barrier to resistance, and potential secondary mechanism of action make it a promising candidate for the long-term management of HIV-1 infection. Further clinical investigation will continue to elucidate its full therapeutic potential.

References

- 1. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Emerging reverse transcriptase inhibitors for HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

Depulfavirine: An In-depth Technical Guide to a Long-Acting NNRTI for HIV-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Depulfavirine (VM-1500A-LAI) is an investigational long-acting injectable nanosuspension of the non-nucleoside reverse transcriptase inhibitor (NNRTI) VM-1500A. Developed by Viriom, it is designed for monthly or less frequent intramuscular administration for the treatment of HIV-1 infection. This compound's active pharmaceutical ingredient, VM-1500A, is the active metabolite of the orally approved prodrug elsulfavirine (Elpida®). Preclinical and early-phase clinical studies suggest a favorable pharmacokinetic profile for long-interval dosing, and data from the oral formulation indicate a potential for a high barrier to resistance and a favorable safety profile compared to older NNRTIs. This guide provides a comprehensive overview of the available technical data on this compound and its active components.

Introduction

The management of HIV-1 infection has been revolutionized by antiretroviral therapy (ART), which typically involves a daily oral regimen. However, adherence to daily medication can be a significant challenge for many individuals, leading to suboptimal treatment outcomes and the development of drug resistance. Long-acting injectable antiretrovirals offer a promising solution to improve adherence and, consequently, the long-term efficacy of HIV-1 treatment. This compound is emerging as a potential key player in this new paradigm of HIV-1 management.

Mechanism of Action

This compound's active metabolite, VM-1500A, is a potent and highly selective NNRTI.[1] NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle that converts the viral RNA genome into DNA.[2]

VM-1500A binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the enzyme's active site.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking viral replication.[2]

Antiviral Activity and Resistance Profile

While specific IC50 values for VM-1500A against a comprehensive panel of wild-type and resistant HIV-1 strains are not publicly available, studies on the oral prodrug, elsulfavirine, provide insights into its antiviral potency and resistance profile.

Antiviral Activity

Elsulfavirine has demonstrated potent in vitro antiviral efficacy in the nanomolar range, with an EC50 of 1.2 nM.[3] Clinical studies of the oral formulation have shown that a 20 mg daily dose of elsulfavirine, in combination with tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC), is as efficacious as an efavirenz-based regimen.[4]

Resistance Profile

Elsulfavirine/VM-1500A is reported to have a high barrier to resistance and is active against a broad range of NNRTI-resistant viruses.[3][5] It has been noted to be more stable against drug-resistant mutations compared to efavirenz.[4] A study of treatment-naïve patients in Russia found a low prevalence of baseline mutations associated with potential decreased susceptibility to elsulfavirine.[6] In cases of virological failure on an elsulfavirine-containing regimen, resistance mutations were primarily associated with other drugs in the regimen, such as lamivudine.[6] However, the study also highlighted the need for more extensive in vitro and in vivo research to fully characterize the resistance profile.[6]

Pharmacokinetics

The pharmacokinetic profile of VM-1500A is characterized by a long terminal half-life, which is the basis for the development of a long-acting injectable formulation.

Oral Elsulfavirine and VM-1500A

Following oral administration, the prodrug elsulfavirine is rapidly metabolized to the active compound VM-1500A.[2] VM-1500A exhibits a long half-life of approximately 7 to 9 days.[2][5] This extended half-life is attributed to the temporary deposition of VM-1500A in erythrocytes, which then act as a natural slow-release reservoir.[2]

Table 1: Pharmacokinetic Parameters of Oral Elsulfavirine (VM-1500) and VM-1500A in HIV-Infected Patients (7-day dosing) [7]

| Parameter | 20 mg Dose (Mean) | 40 mg Dose (Mean) |

| VM-1500 (Prodrug) | ||

| T½ (hours) | 1.7 | 2.6 |

| VM-1500A (Active Metabolite) | ||

| T½ (days) | 8.9 | 8.8 |

This compound (VM-1500A-LAI)

Preclinical and Phase 1 clinical trial data have demonstrated the feasibility of monthly or less frequent dosing of the long-acting injectable formulation.

-

Preclinical Studies: In beagle dogs, a single 10 mg/kg intramuscular injection of a VM-1500A nanosuspension resulted in plasma concentrations remaining above 50 ng/mL for at least four weeks.[3]

Table 2: Median Plasma Concentrations of VM-1500A at Day 28 Post-Single Injection in Healthy Volunteers [9]

| Dose Level | Median Plasma Concentration (ng/mL) | Range (ng/mL) |

| 150 mg | 25 | 14 - 25 |

| 300 mg | 22 | 17 - 28 |

| 600 mg | 49 | 34 - 64 |

| 1200 mg | 74 | 55 - 87 |

Clinical Studies

The clinical development of this compound is ongoing, building on the data from the oral formulation, elsulfavirine.

Elsulfavirine (Oral Formulation)

Clinical studies of daily oral elsulfavirine (20 mg) have demonstrated good tolerability, a favorable safety profile, and high efficacy.[4] In 48 and 96-week studies, an elsulfavirine-based regimen was as effective as an efavirenz-based regimen but was significantly better tolerated and safer.[4]

This compound (VM-1500A-LAI)

A Phase 2a study was initiated to evaluate the efficacy of the intramuscular long-acting injectable nanoformulation of VM-1500A in HIV-infected patients.[6] Currently, a Phase 2/3, multicenter, open-label, randomized, active-control study (NCT05204394) is underway to evaluate the efficacy and safety of switching to VM-1500A-LAI plus two NRTIs from a standard of care therapy. This study is assessing monthly intramuscular injections of 600 mg and 900 mg of VM-1500A-LAI after a loading dose.

Experimental Protocols

Detailed, specific protocols for the assays used to characterize this compound are not publicly available. However, based on common practices for NNRTI evaluation, the following general methodologies are likely employed.

In Vitro Antiviral Activity Assay (Cell-Based)

This type of assay is used to determine the concentration of the drug that inhibits viral replication by 50% (EC50).

General Protocol:

-

Cell Culture: Human T-cell lines permissive to HIV-1 infection, such as MT-4 cells, are cultured under standard conditions.

-

Assay Setup: Cells are seeded into microtiter plates.

-

Compound Addition: A range of concentrations of VM-1500A are added to the wells.

-

Viral Infection: A standardized amount of HIV-1 (either wild-type or a specific drug-resistant strain) is added to the wells.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication.

-

Quantification of Viral Replication: The amount of viral replication is quantified by measuring a viral marker, most commonly the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control. The EC50 value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Reverse Transcriptase Enzymatic Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleotide triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a hapten like digoxigenin).

-

Inhibitor Addition: Various concentrations of VM-1500A are added to the reaction.

-

Enzyme Addition: Purified recombinant HIV-1 RT is added to initiate the reaction.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

-

Data Analysis: The percent inhibition of RT activity is calculated for each drug concentration, and the IC50 value is determined from the dose-response curve.

Formulation and Administration

This compound is a sterile aqueous nanosuspension of VM-1500A intended for intramuscular injection.[5] The nanosuspension technology allows for the slow release of the drug from the injection site, leading to sustained plasma concentrations. The exact composition of the formulation is proprietary.

Conclusion

This compound represents a promising development in the field of long-acting antiretroviral therapy for HIV-1 infection. Its active moiety, VM-1500A, is a potent NNRTI with a favorable pharmacokinetic profile that supports infrequent dosing. While the publicly available data on its in vitro antiviral activity against a wide range of resistant strains is limited, the clinical performance of its oral prodrug, elsulfavirine, suggests a high barrier to resistance and a good safety profile. The ongoing Phase 2/3 clinical trial will be crucial in establishing the efficacy, safety, and optimal dosing of this long-acting injectable formulation. As more data becomes available, this compound could become a valuable option for individuals with HIV-1, potentially improving treatment adherence and long-term outcomes.

References

- 1. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pipeline — Viriom [viriom.com]

- 5. chemrar.ru [chemrar.ru]

- 6. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients — Viriom [viriom.com]

- 7. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viriom Initiates Phase 1 Clinical Trial of Once Monthly Injectable HIV Treatment [prnewswire.com]

- 9. croiconference.org [croiconference.org]

A Technical Guide to Long-Acting Injectable Antiretrovirals for HIV Treatment and Prevention

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

The landscape of HIV management is undergoing a significant transformation with the advent of long-acting injectable (LAI) antiretrovirals. These formulations offer a paradigm shift from daily oral therapies, addressing challenges of adherence and pill fatigue, which are critical factors in achieving sustained virologic suppression and preventing onward transmission. This technical guide provides a comprehensive overview of the core science behind approved and pipeline LAI antiretrovirals, focusing on their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and the experimental methodologies underpinning their development.

Core Concepts of Long-Acting Injectable Antiretrovirals

LAI antiretrovirals are designed to release drug substances slowly over an extended period, maintaining therapeutic concentrations with infrequent dosing schedules, typically monthly, every two months, or even semi-annually. This is primarily achieved by formulating the active pharmaceutical ingredient (API) as a nanosuspension for intramuscular or subcutaneous injection. The slow dissolution of the drug nanocrystals at the injection site leads to prolonged absorption and a sustained pharmacokinetic profile.

Two key LAI antiretroviral regimens are at the forefront of clinical practice and development:

-

Cabotegravir and Rilpivirine (CAB/RPV LA): This is the first FDA-approved complete LAI regimen for the treatment of HIV-1 infection in virologically suppressed adults.[1] Cabotegravir is an integrase strand transfer inhibitor (INSTI), and rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).

-

Lenacapavir (LEN): A first-in-class capsid inhibitor, lenacapavir offers a novel mechanism of action and a semi-annual dosing schedule. It is approved for heavily treatment-experienced adults with multi-drug resistant HIV.

Mechanisms of Action and Signaling Pathways

Understanding the points of intervention in the HIV-1 replication cycle is fundamental to appreciating the efficacy of these agents.

-

Rilpivirine (NNRTI): Binds directly to the reverse transcriptase enzyme, inducing a conformational change that blocks the conversion of viral RNA into DNA.

-

Cabotegravir (INSTI): Prevents the integration of viral DNA into the host cell's genome by inhibiting the integrase enzyme.[2]

-

Lenacapavir (Capsid Inhibitor): Uniquely, lenacapavir disrupts multiple stages of the viral lifecycle by binding to the viral capsid protein (p24). This interference affects capsid-mediated nuclear import of proviral DNA, virus assembly and release, and the formation of a mature capsid core in new virions.

Below is a diagram illustrating the HIV-1 replication cycle and the specific targets of these long-acting antiretroviral agents.

Quantitative Data Summary

The following tables summarize key pharmacokinetic, efficacy, and safety data from pivotal clinical trials of cabotegravir/rilpivirine LA and lenacapavir.

Table 1: Pharmacokinetic Parameters of Long-Acting Injectable Antiretrovirals

| Drug | Study | Dose | Cmax (Geometric Mean) | Tmax (Median) | Terminal Half-Life |

| Cabotegravir LA | Healthy Adults | 600 mg IM | 3.38 µg/mL[3] | 7 days[3] | 21 days[3] |

| HPTN 077 | 800 mg IM q12w | - | - | 32% longer in females[4] | |

| Rilpivirine LA | Healthy Adults | 900 mg IM | 93.5 ng/mL[3] | 5 days[3] | ~200 days[5] |

| Population PK | 300-1200 mg IM | - | - | 200 days[5] | |

| Lenacapavir | Healthy Volunteers | 300 mg SC | - | 84 days[6] | 8-12 weeks[7] |

| Rat Study | - | - | 4 hours[8] | 120 hours[8] |

Table 2: Efficacy of Long-Acting Injectable Antiretrovirals in Clinical Trials

| Drug/Regimen | Trial | Population | Primary Endpoint | Virologic Suppression (HIV-1 RNA <50 copies/mL) |

| Cabotegravir + Rilpivirine LA | LATTE-2 (Week 48) | Treatment-Naïve | Non-inferiority to oral ART | q4w: 91%, q8w: 92%[9] |

| LATTE-2 (5-Year) | Treatment-Naïve | Durability | q8w/q4w randomized: 81%[10] | |

| ATLAS (Week 48) | Virologically Suppressed | Non-inferiority to oral ART | 92.5%[11] | |

| FLAIR (Week 96) | Virologically Suppressed | Non-inferiority to oral ART | 86.6%[12] | |

| ATLAS-2M (Week 152) | Virologically Suppressed | Non-inferiority of q8w vs q4w | q8w: 87%, q4w: 86%[13][14] | |

| Lenacapavir | CAPELLA (Week 52) | Heavily Treatment-Experienced | Virologic Response | 83%[15] |

| CAPELLA (Week 104) | Heavily Treatment-Experienced | Durability | - | |

| CALIBRATE (Week 54) | Treatment-Naïve | Virologic Suppression | SC LEN + TAF: 90%, SC LEN + BIC: 85%[15] |

Table 3: Safety and Tolerability of Long-Acting Injectable Antiretrovirals

| Drug/Regimen | Trial(s) | Most Common Adverse Event | Incidence of Injection Site Reactions (ISRs) | Discontinuation due to ISRs | Other Common Adverse Events (Non-ISR) |

| Cabotegravir + Rilpivirine LA | Pooled: FLAIR, ATLAS-2M | Injection Site Reactions | 83% of participants experienced at least one ISR | 2% | Fever, fatigue, headache, musculoskeletal pain, nausea, sleep disorders, dizziness, rash (<9%)[1] |

| Lenacapavir | CAPELLA, CALIBRATE | Injection Site Reactions | Erythema (27%), Swelling (23%), Pain (19%)[8] | One participant in CAPELLA | Nausea, diarrhea, headache (2-6%) |

Experimental Protocols

The development and evaluation of LAI antiretrovirals involve a series of specialized in vitro and in vivo studies.

In Vitro Drug Release Testing

Objective: To characterize the rate and extent of drug release from the nanosuspension formulation in a controlled laboratory setting, which can be correlated with in vivo performance.

Methodology: Dialysis-Based Method

-

Apparatus: USP Apparatus 2 (paddle) or USP Apparatus 4 (flow-through cell) are commonly adapted. A dialysis bag or a reverse dialysis setup is employed to separate the nanosuspension from the release medium.

-

Dialysis Membrane: A semi-permeable membrane with a specific molecular weight cut-off (e.g., 12 kDa) is selected to allow the passage of the dissolved drug while retaining the nanoparticles.

-

Release Medium: A physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4) is used. Surfactants or other solubilizing agents may be added to maintain sink conditions.

-

Procedure (Dialysis Bag Method): a. A known quantity of the LAI nanosuspension is placed inside the dialysis bag. b. The sealed bag is submerged in the release medium within the dissolution vessel, maintained at 37°C with constant agitation. c. At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium. d. The concentration of the released drug in the collected samples is quantified using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The cumulative amount of drug released is plotted against time to generate a release profile.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the LAI formulation in a living organism, typically a rodent model like rats, before human trials.

Methodology: Rat Pharmacokinetic Study

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized and housed under standard laboratory conditions.

-

Dosing: A single intramuscular or subcutaneous injection of the LAI formulation is administered to the rats at a specified dose.

-

Blood Sampling: a. Serial blood samples (e.g., 100-200 µL) are collected from the tail vein or via a cannulated vessel at predefined time points (e.g., pre-dose, and at various intervals post-dose, extending for several weeks or months). b. Blood is collected into tubes containing an anticoagulant (e.g., EDTA). c. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: a. Drug concentrations in plasma samples are quantified using a validated bioanalytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). b. Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract the drug from the plasma matrix. c. Chromatography: The extracted sample is injected into an HPLC system equipped with an appropriate column (e.g., C18) to separate the analyte from endogenous plasma components. d. Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to achieve high sensitivity and selectivity for the drug of interest.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

The following diagram illustrates a typical experimental workflow for the development and evaluation of LAI antiretrovirals.

Conclusion

Long-acting injectable antiretrovirals represent a significant advancement in HIV therapy, offering the potential to improve adherence, reduce treatment burden, and enhance the quality of life for people living with HIV. The development of these complex formulations relies on a deep understanding of their physicochemical properties, mechanisms of action, and pharmacokinetic behavior. The data and experimental protocols summarized in this guide provide a technical foundation for researchers and drug development professionals working to further innovate in this transformative area of medicine. Continued research into novel long-acting agents, alternative delivery systems, and optimization of existing formulations will be crucial in the ongoing effort to end the HIV epidemic.

References

- 1. currentseparations.com [currentseparations.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. extranet.who.int [extranet.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. scispace.com [scispace.com]

- 10. unmc.edu [unmc.edu]

- 11. Node Shapes [web.mit.edu]

- 12. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Node Shapes [gensoft.pasteur.fr]

- 14. seq.es [seq.es]

- 15. Node Attributes | Graphviz [graphviz.org]

Depulfavirine: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depulfavirine, also known as VM-1500A, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It is the active metabolite of the prodrug Elsulfavirine. As an NNRTI, this compound exhibits a mechanism of action that involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with a generalized experimental framework for its synthesis and biological evaluation.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the systematic IUPAC name 2-[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide. Its chemical structure is characterized by a central acetamide linker connecting a substituted phenyl ring with a sulfamoylphenyl moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide | Internal |

| Synonyms | VM-1500A, RO4970335 | |

| Molecular Formula | C21H13BrCl2FN3O4S | DrugBank Online |

| Molecular Weight | 573.22 g/mol | DrugBank Online |

| SMILES | Nc1cc(Cl)c(NC(=O)Cc2cc(Br)c(Oc3cc(Cl)cc(C#N)c3)c(F)c2)cc1S(=O)(=O)N | Internal |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| LogP (Predicted) | Data not available | |

| pKa | Data not available |

Mechanism of Action

This compound functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å away from the enzyme's active site.

The binding of this compound to this allosteric site induces a conformational change in the reverse transcriptase enzyme. This structural alteration distorts the active site, thereby inhibiting the polymerase activity of the enzyme and preventing the conversion of the viral RNA genome into double-stranded DNA. This process is crucial for the subsequent integration of the viral genetic material into the host cell's genome and the propagation of the infection.

Below is a diagram illustrating the generalized signaling pathway of NNRTI-mediated inhibition of HIV-1 reverse transcription.

Caption: Generalized pathway of HIV-1 RT inhibition by this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and biological evaluation of this compound are limited. However, based on general principles of organic synthesis and antiviral testing for related compounds, the following sections outline plausible methodologies.

Synthesis of this compound (Generalized)

The synthesis of this compound would likely involve a multi-step process culminating in the formation of the central acetamide bond. A plausible, though not definitively published, retrosynthetic analysis suggests the key step would be the coupling of a substituted phenylacetic acid derivative with a substituted aniline.

Experimental Workflow for Synthesis

Preclinical Data on Depulfavirine Remains Largely Undisclosed

A comprehensive analysis of the preclinical trial data for Depulfavirine, an investigational antiretroviral agent, is not possible at this time due to the limited availability of public information. While the drug is identified as a promising long-acting therapeutic for HIV-1, detailed preclinical study results, including quantitative data, experimental protocols, and specific mechanism-of-action pathways, have not been released into the public domain.

This compound is being developed by Viriom and is formulated as a nanosphere drug intended for once-monthly or less frequent injectable administration in combination with other therapies for HIV-1 infection.[1] The compound is currently under investigation in a clinical trial (NCT05204394) to evaluate its efficacy and safety.[2]

Limited Public Information

Publicly accessible sources indicate that this compound's mechanism of action involves the telomerase holoenzyme complex, where it acts as a reverse transcriptase.[2] However, specific details of this interaction, associated signaling pathways, and the quantitative measures of its activity (such as IC50 or EC50 values from in vitro assays) are not available.

Information that would be essential for constructing a technical whitepaper, as requested, is currently absent from public records. This includes:

-

In Vitro Efficacy Data: Specific metrics of antiviral potency against different HIV strains and in various cell lines.

-

Pharmacokinetic (PK) Profiles: Preclinical data from animal models detailing absorption, distribution, metabolism, and excretion (ADME), including parameters like Cmax, Tmax, and AUC.

-

Toxicology Reports: Results from safety pharmacology and toxicology studies in animal models.

-

Experimental Protocols: Detailed methodologies for the assays and studies conducted to generate the above data.

Without this foundational data, the core requirements for data tabulation, protocol description, and pathway visualization cannot be fulfilled. Further detailed information is likely to become available only through publications in peer-reviewed journals or presentations at scientific conferences as the clinical development of this compound progresses.

References

Pharmacokinetics of Depulfavirine Nanosphere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Depulfavirine, delivered as a long-acting injectable (LAI) nanosphere formulation of its active moiety VM-1500A, represents a promising advancement in antiretroviral therapy. As a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), its extended-release profile offers the potential for infrequent dosing, thereby improving patient adherence and long-term treatment outcomes. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for the this compound nanosphere, detailing preclinical and clinical findings, experimental methodologies, and the underlying metabolic pathways. The information is intended to support further research and development in the field of long-acting antiretroviral therapeutics.

Introduction

This compound is the prodrug of VM-1500A, a highly selective NNRTI. The active compound, VM-1500A, is formulated as an aqueous nanosuspension for intramuscular or subcutaneous administration, allowing for a slow release and sustained therapeutic concentrations in the body. This long-acting injectable formulation is under development to provide a once-monthly or even less frequent dosing regimen for the treatment and prevention of HIV-1 infection. This document synthesizes the key pharmacokinetic studies that form the basis of our current understanding of this novel drug delivery system.

Preclinical Pharmacokinetics

Animal Model: Beagle Dogs

Preclinical evaluation of the long-acting injectable formulation of VM-1500A was conducted in beagle dogs to establish proof-of-concept for its sustained-release characteristics.

-

Study Design: A single-dose pharmacokinetic study.

-

Subjects: Beagle dogs.

-

Test Articles: Aqueous nanosuspensions of Elsulfavirine (prodrug) or VM-1500A (active moiety).

-

Dose and Administration: A single 10 mg/kg dose administered via intramuscular (IM) or subcutaneous (SC) injection.

-

Sample Collection: Blood samples were collected at frequent intervals up to 72 hours post-administration and then weekly for up to 3 months.

-

Analytical Method: Plasma concentrations of Elsulfavirine and VM-1500A were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

The study demonstrated that a single 10 mg/kg injectable dose of the VM-1500A nanoformulation in beagle dogs resulted in sustained plasma concentrations of VM-1500A above the therapeutic target of 50 ng/mL for at least four weeks.[1] This finding provided strong evidence for the feasibility of a long-acting formulation.

Clinical Pharmacokinetics

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1, first-in-human, open-label, single-center study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intramuscular doses of the VM-1500A-LAI nano-formulation in healthy, HIV-uninfected volunteers.

-

Study Design: An open-label, single-center, single and multiple ascending dose study.

-

Subjects: Healthy, HIV-uninfected adult volunteers.

-

Test Article: Long-acting injectable (LAI) nano-formulation of VM-1500A.

-

Dosing Regimens:

-

Single Ascending Doses: 150 mg, 300 mg, 600 mg, and 1200 mg administered as a single intramuscular (IM) injection.

-

Multiple Doses: Two consecutive monthly IM injections of 600 mg (administered as two 300 mg injections).

-

-

Sample Collection: Plasma samples were collected at various time points to determine the pharmacokinetic profile.

-

Analytical Method: Plasma concentrations of VM-1500A were measured using a validated LC-MS/MS method.

The study demonstrated a dose-proportional pharmacokinetic profile for the VM-1500A-LAI formulation. Sustained plasma concentrations were observed, supporting the potential for monthly or less frequent dosing. The median plasma concentrations of VM-1500A at 28 days post-injection are summarized in the table below.

| Dose Level (Single IM Injection) | Median Plasma Concentration of VM1500A at Day 28 (ng/mL) |

| 150 mg | 25 (Range: 14-25) |

| 300 mg | 22 (Range: 17-28) |

| 600 mg | 49 (Range: 34-64) |

| 1200 mg | 74 (Range: 55-87) |

Data from CROI 2020, Abstract 473.[2]

For the multiple-dosing cohort, two consecutive monthly injections of 600 mg resulted in median plasma concentrations of VM1500A of 62 ng/mL (range: 35-92) 28 days after the first injection and 69 ng/mL (range: 51-106) 28 days after the second injection, indicating some drug accumulation.[2]

Metabolism and Excretion

Visualizations

Experimental Workflow and Metabolic Pathway

Conclusion

The pharmacokinetic profile of the this compound nanosphere (long-acting injectable VM-1500A) demonstrates the potential for a paradigm shift in HIV therapy, moving from daily oral regimens to infrequent injections. Preclinical and Phase 1 clinical data confirm its sustained-release characteristics, maintaining therapeutic drug concentrations over extended periods. Further clinical studies will be crucial to fully elucidate the complete pharmacokinetic and pharmacodynamic profile, including Cmax, Tmax, and elimination half-life, and to establish its long-term efficacy and safety in diverse patient populations. The information presented in this guide provides a solid foundation for researchers and drug development professionals working towards this goal.

References

Depulfavirine: A Technical Deep Dive into its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depulfavirine, also known as VM-1500A, is a potent, long-acting, injectable non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As the active metabolite of the prodrug Elsulfavirine, this compound represents a significant advancement in antiretroviral therapy, offering the potential for less frequent dosing regimens and improved patient adherence. This technical guide provides an in-depth analysis of the antiviral spectrum of activity of this compound, detailing its mechanism of action, in vitro efficacy against various HIV-1 strains, and its resistance profile.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase (RT), a critical enzyme responsible for converting the viral RNA genome into DNA, a necessary step for viral replication. Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), this compound is a non-competitive inhibitor that binds to an allosteric hydrophobic pocket on the p66 subunit of the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity. This allosteric inhibition effectively halts the synthesis of viral DNA, thus suppressing viral replication.[1][2][3]

The following diagram illustrates the inhibitory action of this compound on HIV-1 reverse transcriptase.

Antiviral Spectrum of Activity

This compound has demonstrated potent and selective activity against HIV-1. Its antiviral profile is reported to be superior to many currently marketed NNRTIs.[4] While specific EC50, IC50, and CC50 values from a comprehensive panel of viral strains are not publicly available in consolidated tables, clinical and preclinical data indicate high potency against wild-type HIV-1.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain, the following tables are illustrative of the type of data required for a full assessment and will be populated as more information becomes available.

Table 1: In Vitro Antiviral Activity of this compound (VM-1500A) against Wild-Type HIV-1

| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| MT-4 | HIV-1 IIIB | Data Not Available | Data Not Available | Data Not Available | |

| CEM-SS | HIV-1 RF | Data Not Available | Data Not Available | Data Not Available | |

| PBMCs | Clinical Isolates | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vitro Antiviral Activity of this compound (VM-1500A) against NNRTI-Resistant HIV-1 Strains

| Mutation(s) | Fold Change in EC50 vs. Wild-Type | Reference |

| K103N | Data Not Available | |

| Y181C | Data Not Available | |

| Y188L | Data Not Available | |

| K103N + Y181C | Data Not Available | |

| V106A | Data Not Available | |

| F227L | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of compounds like this compound.

Cell-Based Antiviral Assay

This assay determines the concentration of the drug required to inhibit viral replication in cell culture.

Workflow Diagram:

Methodology:

-

Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

-

Drug Preparation: this compound is serially diluted to a range of concentrations.

-

Infection: Cells are infected with a laboratory-adapted HIV-1 strain or clinical isolates at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the diluted this compound is added to the cell cultures.

-

Incubation: The treated and untreated (control) infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the reverse transcriptase activity.

-

Cytotoxicity Assessment: In parallel, the cytotoxicity of this compound on uninfected cells is determined using assays like MTT or XTT to measure cell viability.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated from dose-response curves. The selectivity index (SI) is then determined (CC50/EC50).[4]

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the drug on the enzymatic activity of purified HIV-1 RT.

Workflow Diagram:

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a buffer solution, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleoside triphosphates (dNTPs), one of which is typically labeled (e.g., with ³H or digoxigenin).

-

Enzyme and Inhibitor: Purified recombinant HIV-1 RT enzyme and varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow the RT enzyme to synthesize DNA.

-

Quantification: The amount of newly synthesized DNA is quantified. If a radiolabeled dNTP is used, the incorporated radioactivity is measured using a scintillation counter. For non-radioactive methods, a colorimetric or fluorescent signal is generated and measured.[5][6][7]

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits the enzymatic activity of RT by 50%, is determined from the dose-response curve.

Resistance Profile

The emergence of drug-resistant viral strains is a major challenge in HIV-1 therapy. Studies on the prodrug Elsulfavirine have provided insights into the resistance profile of this compound.

In clinical studies with treatment-naïve patients receiving Elsulfavirine, the prevalence of mutations associated with decreased susceptibility was low.[8] However, virological failure, though infrequent, has been observed and is often associated with the emergence of specific resistance-associated mutations (RAMs) in the reverse transcriptase gene.

While a comprehensive list of all mutations conferring resistance to this compound and their corresponding fold-changes in susceptibility is not fully detailed in publicly available literature, some key mutations have been identified for other NNRTIs that may have relevance. For instance, mutations such as Y188L have been shown to confer high-level resistance to some NNRTIs.[9] Clinical trial analyses of Elsulfavirine have noted the emergence of mutations that can reduce susceptibility, sometimes in combination with other mutations.[8]

Logical Relationship of Resistance Development:

Further in-depth genotypic and phenotypic analyses from ongoing and future clinical trials will be crucial to fully characterize the resistance profile of this compound.

Conclusion

This compound is a promising long-acting NNRTI with potent anti-HIV-1 activity. Its mechanism of action through allosteric inhibition of reverse transcriptase provides a powerful tool in the arsenal against HIV-1. While the publicly available quantitative data on its broad antiviral spectrum and resistance profile are still emerging, initial findings suggest a favorable profile. Continued research and clinical development will further elucidate its role in the long-term management of HIV-1 infection.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pipeline — Viriom [viriom.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. 4.5. HIV-1 RT Assay [bio-protocol.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Evaluation of the HIV-1 drug resistance to elsulfavirine and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]

- 9. Potent HIV-1 protease inhibitors with antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Depulfavirine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depulfavirine, also known as VM-1500A or Deselsulfavirine, is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection. It is the active metabolite of the prodrug Elsulfavirine. Developed to address the challenges of resistance to earlier-generation NNRTIs, this compound is being formulated for both daily oral administration and as a long-acting injectable (VM-1500A-LAI) to improve patient adherence. This technical guide provides a comprehensive overview of the available in vitro efficacy data, mechanism of action, resistance profile, and relevant experimental methodologies for this compound.

Mechanism of Action

This compound exerts its antiviral activity by non-competitively inhibiting the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. As an NNRTI, it binds to an allosteric pocket on the RT, distinct from the active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of viral RNA into DNA. This targeted action halts the viral replication process.[1]

dot

Caption: Mechanism of Action of this compound.

In Vitro Antiviral Activity

In vitro studies have demonstrated the potent antiviral activity of the prodrug Elsulfavirine, which is rapidly metabolized to this compound.

| Compound | Metric | Value | Virus Strain(s) | Cell Line(s) | Reference |

| Elsulfavirine | EC50 | 1.2 nM | Wild-Type HIV-1 | Not Specified | [2] |

| VM-1500A | Target Plasma Concentration | 61 ng/mL | Not Specified | Not Specified | [3] |

Note: The target plasma concentration for VM-1500A is based on levels associated with efficacy in clinical studies of oral Elsulfavirine.

In Vitro Resistance Profile

This compound has shown a higher genetic barrier to resistance compared to some other NNRTIs. In vitro studies indicate that multiple mutations are necessary to confer a significant level of resistance.

| Resistance-Associated Mutations | Fold Change in EC50 | Reference |

| V106I/A + F227C | Not Specified | [4] |

| V106I + Y188L | Not Specified | [4] |

Note: Specific fold-change values from in vitro studies are not publicly available at this time.

Off-Target Activity

Biochemical profiling has revealed that this compound (VM-1500A) exhibits inhibitory activity against human carbonic anhydrase (CA) isoforms, particularly CA VII. This is attributed to the primary sulfonamide moiety of the molecule.

| Compound | Target | Metric | Value | Reference |

| VM-1500A | Carbonic Anhydrase VII | Ki | 9.6 nM | [5][6] |

| VM-1500A | Carbonic Anhydrase I | Ki | 513.8 nM | [5] |

| VM-1500A | Carbonic Anhydrase II | Ki | 35.5 nM | [5] |

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are not extensively published. However, standard methodologies for assessing the efficacy of anti-HIV compounds are applicable.

Antiviral Activity Assay (Conceptual Workflow)

dot

Caption: Conceptual Workflow for Antiviral Activity Assay.

1. Cell Culture and Seeding:

-

Culture permissive cell lines (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs]) in appropriate media.

-

Seed cells into 96-well plates at a predetermined density.

2. Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the seeded cells.

3. Viral Infection:

-

Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a known multiplicity of infection (MOI).

4. Incubation:

-

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

5. Quantification of Viral Replication:

-

Measure the extent of viral replication. A common method is the quantification of the HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

6. Data Analysis:

-

Calculate the concentration of this compound that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the log of the drug concentration.

Cytotoxicity Assay (Conceptual Workflow)

dot

Caption: Conceptual Workflow for Cytotoxicity Assay.

1. Cell Culture and Seeding:

-

As described in the antiviral activity assay.

2. Compound Preparation and Addition:

-

As described in the antiviral activity assay.

3. Incubation:

-

Incubate the plates for the same duration as the antiviral assay.

4. Assessment of Cell Viability:

-

Add a reagent to measure cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These colorimetric assays measure the metabolic activity of viable cells.

5. Measurement:

-

Measure the absorbance or fluorescence using a microplate reader.

6. Data Analysis:

-

Calculate the concentration of this compound that reduces cell viability by 50% (CC50) from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Conclusion

This compound (VM-1500A) is a promising NNRTI with potent in vitro anti-HIV-1 activity and a favorable resistance profile. While comprehensive public data on its in vitro efficacy is still emerging, the available information points to a highly effective antiviral agent. The development of a long-acting injectable formulation has the potential to significantly improve treatment adherence and outcomes for individuals living with HIV-1. Further publication of detailed in vitro studies will be crucial for a complete understanding of its preclinical profile.

References

- 1. Evaluation of the HIV-1 drug resistance to elsulfavirine and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]

- 2. Avoiding Drug Resistance in HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. croiconference.org [croiconference.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Depulfavirine Resistance Profile Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Depulfavirine, a long-acting injectable prodrug of the non-nucleoside reverse transcriptase inhibitor (NNRTI) elsulfavirine (active form, VM-1500A), is an investigational antiretroviral agent for the treatment of HIV-1 infection. This guide provides a comprehensive overview of the available data on its resistance profile, drawing from preclinical and clinical findings for elsulfavirine/VM-1500A. The data suggests that this compound possesses a favorable resistance profile with a high genetic barrier to the development of resistance.

Mechanism of Action

This compound is administered as a prodrug and is metabolized in the liver to its active form, VM-1500A.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), VM-1500A binds to an allosteric, non-substrate-binding site on the HIV-1 reverse transcriptase (RT) enzyme.[1] This binding induces a conformational change in the enzyme, which inhibits its function of converting viral RNA into DNA, thereby halting the viral replication process.[1][2] This non-competitive inhibition is a hallmark of the NNRTI class of antiretroviral drugs.

Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcriptase

Caption: Mechanism of this compound (VM-1500A) action on HIV-1 reverse transcriptase.

In Vitro Resistance Profile

While specific in vitro resistance selection studies detailing the precise mutational pathways for this compound (elsulfavirine/VM-1500A) are not extensively published in peer-reviewed literature, available information suggests a high barrier to resistance. Preclinical studies have indicated that single resistance mutations are not sufficient to cause resistance to elsulfavirine. Furthermore, elsulfavirine has demonstrated in vitro antiviral activity against a wide array of NNRTI-resistant viral strains and is reported to not exhibit cross-resistance with other NNRTIs.[3]

Clinical Resistance Profile

Clinical data, primarily from studies of the oral formulation elsulfavirine in Russia, provide insights into the resistance profile of this compound in a real-world setting.

A study involving 578 HIV-infected individuals in Russia evaluated the prevalence of resistance mutations to elsulfavirine and the drug's effectiveness. The key findings are summarized below:

-

Treatment-Naïve Patients: In treatment-naïve patients, the prevalence of mutations associated with a potential decrease in susceptibility to elsulfavirine was low, at 1.7% and 4.5% in two separate cohorts. Importantly, these were all single mutations which, based on preclinical data, are not expected to confer clinical resistance.

-

Virological Failure: In a group of 113 treatment-naïve patients who received an elsulfavirine-containing regimen, virological failure was observed in 5.3% of participants after 24 weeks. The primary cause of failure was high-level resistance to other drugs in the regimen, such as lamivudine.

-

Emergent Mutations: Among the patients with virological failure, one individual had a combination of mutations that could reduce susceptibility to elsulfavirine, and four others had mutations that may decrease susceptibility in the presence of other mutations. This suggests that the development of resistance to elsulfavirine is not a common event in treatment-naïve patients and may require the presence of multiple mutations.

These clinical observations support the preclinical data suggesting a high genetic barrier to resistance for elsulfavirine.

Experimental Protocols for Resistance Assessment

The assessment of antiviral drug resistance typically involves two primary methodologies: genotypic and phenotypic assays. While specific protocols for this compound are not publicly available, the following sections describe the standard experimental workflows for these assays as they would apply to an NNRTI.

Genotypic Resistance Assay

This assay identifies specific mutations in the gene encoding the drug's target, in this case, the HIV-1 reverse transcriptase.

Methodology:

-

Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.

-

Reverse Transcription and PCR: The extracted RNA is reverse-transcribed to complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).

-

DNA Sequencing: The amplified DNA is sequenced to identify any mutations.

-

Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with NNRTI resistance.

Caption: Workflow for a genotypic resistance assay.

Phenotypic Resistance Assay

This assay measures the concentration of a drug required to inhibit the replication of a patient's viral strain by 50% (EC50 or IC50) and compares it to the value for a wild-type virus. The result is expressed as a "fold-change" in susceptibility.

Methodology:

-

Virus Isolation/Generation: Virus is either isolated from patient plasma or recombinant viruses are generated containing the patient-derived reverse transcriptase gene.

-

Cell Culture: Susceptible host cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) are cultured.

-

Infection and Drug Exposure: The cells are infected with the patient-derived or recombinant virus in the presence of serial dilutions of the antiviral drug (e.g., VM-1500A).

-

Quantification of Viral Replication: After a set incubation period, the extent of viral replication is measured, often by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring the amount of a viral protein (e.g., p24 antigen).

-

Data Analysis: The EC50/IC50 is calculated for the patient's virus and a wild-type reference virus. The fold-change is determined by dividing the EC50/IC50 of the patient's virus by that of the wild-type virus.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Depulfavirine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depulfavirine is an investigational long-acting injectable non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. It is the nanoformulation of VM-1500A, the active metabolite of the prodrug Elsulfavirine. This document provides detailed protocols for the laboratory-scale synthesis of the active pharmaceutical ingredient (API) and subsequent purification, based on established synthetic routes for structurally similar diarylpyrimidine NNRTIs. Additionally, it outlines the mechanism of action and provides a workflow for its analysis.

Introduction

This compound is a promising antiretroviral agent designed for long-acting administration, offering a potential improvement in patient adherence to HIV-1 treatment regimens. As a non-nucleoside reverse transcriptase inhibitor, its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. The development of a robust and scalable synthesis and purification process is paramount for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide a comprehensive guide for the chemical synthesis and purification of the active component of this compound, VM-1500A, and its prodrug, Elsulfavirine.

Mechanism of Action

This compound's active metabolite, VM-1500A, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. This interaction induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity, thereby preventing the conversion of viral RNA into DNA and halting the replication process.

Figure 1: Mechanism of action of this compound (VM-1500A).

Synthesis of Elsulfavirine (Prodrug of VM-1500A)

The synthesis of Elsulfavirine, the prodrug of this compound's active component, can be conceptualized through a multi-step process analogous to the synthesis of other diarylpyrimidine NNRTIs. The following protocol is a representative procedure.

Synthetic Scheme

Figure 2: Generalized synthetic pathway for Elsulfavirine.

Experimental Protocol: Synthesis of VM-1500A

Step 1: Synthesis of Intermediate 1 (Substituted Pyrimidine)

-

To a solution of a suitably substituted dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a substituted aminobenzonitrile (1.1 eq).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Diaryl Ether)

-

Dissolve Intermediate 1 (1.0 eq) and a substituted phenol (1.2 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add a strong base, such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 120-140 °C and monitor for completion by TLC or HPLC.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Intermediate 2.

Step 3: Synthesis of VM-1500A

-

Further functional group manipulations, such as the introduction of a sulfonyl group, are performed on Intermediate 2. This may involve chlorosulfonation followed by amination.

-

The specific conditions for these transformations will depend on the exact structure of the intermediates and should be optimized accordingly.

Experimental Protocol: Synthesis of Elsulfavirine (Prodrug Formation)

-

Dissolve VM-1500A (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM).

-

Add an appropriate acylating agent (e.g., an acid chloride or anhydride) (1.2 eq) and a base such as triethylamine (1.5 eq).

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Elsulfavirine.

Representative Data (Illustrative)

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | Intermediate 1 | Dichloropyrimidine | 1 : 1.1 : 1.5 | DMF | 90 | 6 | 85 | 95 |

| 2 | Intermediate 2 | Intermediate 1 | 1 : 1.2 : 2.0 | DMSO | 130 | 8 | 78 | 92 |

| 3 | VM-1500A | Intermediate 2 | - | - | - | - | 70 | 90 |

| 4 | Elsulfavirine | VM-1500A | 1 : 1.2 : 1.5 | DCM | 25 | 4 | 90 | 98 |

Note: The data presented in this table is illustrative and representative of typical yields and purities for analogous reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Purification Methods

Purification of the final compound and intermediates is critical to ensure high purity and remove any unreacted starting materials, by-products, or other impurities. A combination of chromatographic and crystallization techniques is typically employed.

Purification Workflow

Figure 3: General purification workflow for this compound precursor.

Protocol 1: Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Crystallization

-

Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethanol, isopropanol).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Analysis Data

| Purification Step | Purity (HPLC, %) | Yield (%) |

| Crude Product | 85-90 | - |

| After Column Chromatography | >98 | 80-90 |

| After Crystallization | >99.5 | 90-95 |

Quality Control and Analytical Methods

The purity and identity of the synthesized this compound precursor should be confirmed using a variety of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure of the compound.

Conclusion

The synthesis and purification of this compound's active precursor, VM-1500A, and its prodrug, Elsulfavirine, can be achieved through a multi-step synthetic sequence followed by standard purification techniques. The protocols provided herein offer a robust framework for the laboratory-scale production of this promising antiretroviral agent. Careful monitoring of reaction progress and rigorous purification are essential for obtaining a high-purity API suitable for further formulation development and preclinical studies.

Protocol for Depulfavirine administration in animal models

Application Notes and Protocols for Depulfavirine Administration in Animal Models

Disclaimer: this compound is a hypothetical compound name. The following protocols are representative examples for the administration of a novel, poorly water-soluble antiviral agent in preclinical animal models. These guidelines should be adapted based on the specific physicochemical properties of the actual compound and institutional animal care and use committee (IACUC) regulations.

Introduction

This compound is a novel investigational antiviral agent, hypothesized to be a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the active site of the viral reverse transcriptase enzyme, thereby inhibiting viral RNA conversion to proviral DNA.[1][4][5] Preclinical evaluation in animal models is a critical step to determine the efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) of new antiviral candidates.[6][7] This document provides detailed protocols for the preparation and administration of this compound in common rodent models.

Data Presentation: Recommended Dosage and Formulation

Quantitative data for initial studies should be systematically recorded. The following tables provide examples for structuring dosage and formulation data.

Table 1: Suggested Vehicle Screening for a Poorly Soluble Compound like this compound

| Vehicle Composition | Route of Administration | Maximum Concentration Achieved | Observations (Precipitation, Stability) |

| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Oral (PO) | 1 mg/mL | Forms fine suspension, settles slowly |

| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in saline | PO, IV, IP | 5 mg/mL | Clear solution, stable for 24h at 4°C |

| 5% DMSO / 40% PEG 400 / 55% Saline | PO, IP | 10 mg/mL | Clear solution, stable |

| 10% DMSO / 90% Corn Oil | PO, SC | 8 mg/mL | Clear solution, may require warming |

Abbreviations: PO (Per os/Oral), IV (Intravenous), IP (Intraperitoneal), SC (Subcutaneous), DMSO (Dimethyl sulfoxide), PEG (Polyethylene glycol).

Table 2: Example Dose Escalation Scheme for Efficacy Studies in Mice

| Group | Treatment | Dose (mg/kg) | Route | Vehicle | Dosing Frequency |

| 1 | Vehicle Control | 0 | PO | 20% HPBCD in saline | Twice Daily (BID) |

| 2 | This compound | 10 | PO | 20% HPBCD in saline | Twice Daily (BID) |

| 3 | This compound | 30 | PO | 20% HPBCD in saline | Twice Daily (BID) |

| 4 | This compound | 100 | PO | 20% HPBCD in saline | Twice Daily (BID) |

| 5 | Positive Control (e.g., Oseltamivir) | 20 | PO | Vehicle appropriate for control compound | Twice Daily (BID) |

Experimental Protocols

Protocol for Preparation of Dosing Solution (Oral Administration)

This protocol describes the preparation of this compound in a cyclodextrin-based vehicle, suitable for compounds with low aqueous solubility.

Materials:

-